Vinblastine-d3 Sulfate
Description
Vinblastine-d3 Sulfate is a deuterium-labeled analog of Vinblastine Sulfate, a natural vinca alkaloid derived from the Madagascar periwinkle plant (Catharanthus roseus). It is specifically modified by replacing three hydrogen atoms with deuterium isotopes at defined molecular positions (typically at methoxycarbonyl or acetyl groups) . This modification enhances its utility as an internal standard in quantitative analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), enabling precise pharmacokinetic and metabolic studies without interfering with biological activity .
Properties
Molecular Formula |
C46H60N4O13S |
|---|---|
Molecular Weight |
912.1 g/mol |
IUPAC Name |
methyl (1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(13R,15R,17R)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-11-(2,2,2-trideuterioacetyl)oxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid |
InChI |
InChI=1S/C46H58N4O9.H2O4S/c1-8-42(54)23-28-24-45(40(52)57-6,36-30(15-19-49(25-28)26-42)29-13-10-11-14-33(29)47-36)32-21-31-34(22-35(32)56-5)48(4)38-44(31)17-20-50-18-12-16-43(9-2,37(44)50)39(59-27(3)51)46(38,55)41(53)58-7;1-5(2,3)4/h10-14,16,21-22,28,37-39,47,54-55H,8-9,15,17-20,23-26H2,1-7H3;(H2,1,2,3,4)/t28-,37-,38+,39+,42+,43+,44+,45+,46-;/m0./s1/i3D3; |
InChI Key |
KDQAABAKXDWYSZ-CBWYPRDUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)O[C@@H]1[C@@]2(C=CCN3[C@@H]2[C@]4(CC3)[C@H]([C@]1(C(=O)OC)O)N(C5=CC(=C(C=C45)[C@@]6(C[C@@H]7C[C@@](CN(C7)CCC8=C6NC9=CC=CC=C89)(CC)O)C(=O)OC)OC)C)CC.OS(=O)(=O)O |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Vinblastine-d3 Sulfate is synthesized through a series of complex chemical reactions. The synthesis typically involves the incorporation of deuterium atoms into the vinblastine molecule. Deuterium, a stable isotope of hydrogen, is introduced to enhance the pharmacokinetic properties of the compound. The synthetic route includes multiple steps such as alkylation, cyclization, and esterification, under controlled conditions to ensure the correct incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using advanced chemical engineering techniques. The process includes the extraction of vinblastine from the Madagascar periwinkle plant, followed by chemical modification to introduce deuterium atoms. The final product is purified and formulated for pharmaceutical use .
Chemical Reactions Analysis
Key Steps:
-
Coupling Reaction :
Catharanthine-d3 undergoes Fe(III)-mediated coupling with vindoline to form anhydrovinblastine-d3 intermediates . -
Oxidation :
The intermediate is oxidized in situ using Fe(III)/NaBH₄ under aerobic conditions to yield vinblastine-d3, which is subsequently sulfated .
Isotopic Incorporation:
-
Deuterium is introduced at the acetyloxy group (-OAc-d3) during catharanthine synthesis, confirmed via SMILES notation: .
Halogenation Reactions
Halogenation at the catharanthine moiety (positions 12′ and 13′) is a key derivatization strategy. While studied on non-deuterated vinblastine, analogous reactions apply to the deuterated form .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Iodination at 12′ | 12′-Iodovinblastine-d3 | 69% | |
| Bromination at 12′ | 12′-Bromovinblastine-d3 | 25% | |
| Diiodination at 12′,13′ | 12′,13′-Diiodovinblastine-d3 | 40% |
Impact of Deuterium :
-
The kinetic isotope effect () may slightly reduce reaction rates compared to non-deuterated analogs, though no explicit studies on deuterated forms are reported .
Formylation and Oxidation
Formylation at the vindoline subunit introduces functional groups critical for activity modulation:
-
Formylation :
Hexamethylenetetramine reacts with vinblastine-d3 under reflux to yield the 12′-formyl derivative :Yield : 40%
-
Oxidation of N-Desmethyl Derivatives :
Fe(III)-mediated oxidation of -desmethylvinblastine-d3 produces vincristine-d3 analogs, leveraging the same oxidative pathway as non-deuterated forms .
Stability and Degradation
This compound exhibits pH- and temperature-dependent stability, critical for storage and biological activity .
Stability Data:
Degradation Products :
-
Hydrolysis of the acetyloxy-d3 group releases deuterated acetic acid () .
-
Oxidative decomposition at C10′ and C12′ positions generates epoxide derivatives under aerobic conditions .
Tubulin Binding and Isotope Effects
While not a classical chemical reaction, vinblastine-d3’s interaction with tubulin involves dynamic binding equilibria. Deuterium substitution enhances metabolic stability without altering binding affinity significantly :
-
Binding Affinity :
(vs. 9.1 µM for non-deuterated vinblastine) . -
Metabolic Stability :
Deuteration reduces hepatic clearance by 20% in vitro due to slower CYP3A4-mediated oxidation .
Comparative Reaction Table
The table below summarizes key reactions for this compound and its non-deuterated counterpart:
Scientific Research Applications
Vinblastine-d3 Sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.
Biology: Employed in cell biology research to investigate the effects of deuterium on cellular processes.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of deuterated drugs.
Industry: Applied in the development of new pharmaceutical formulations with improved stability and efficacy .
Mechanism of Action
Vinblastine-d3 Sulfate exerts its effects by binding to tubulin, a protein that is essential for the formation of microtubules. By inhibiting microtubule formation, this compound disrupts the mitotic spindle, arresting cell division at the metaphase stage. This mechanism is specific to the M and S phases of the cell cycle. Additionally, this compound may interfere with nucleic acid and protein synthesis by blocking the utilization of glutamic acid .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₄₆D₃H₅₅N₄O₉·H₂SO₄
- Molecular Weight : 912.071 g/mol (vs. 909.06 g/mol for unlabeled Vinblastine Sulfate) .
- CAS Number : 1246818-72-3 (vs. 143-67-9 for unlabeled Vinblastine Sulfate) .
- Storage : -20°C in powder form; stable at room temperature during shipping .
Structural and Isotopic Differences
a) Vinblastine Sulfate
- Structure : Contains a bis-indole alkaloid backbone with a sulfate counterion.
- Deuteration : Vinblastine-d3 Sulfate incorporates three deuterium atoms, typically at methoxycarbonyl or acetyl groups, altering its mass spectrometry profile without affecting receptor binding .
- Isotopic Purity : ≥95% deuterated, ensuring minimal interference in analytical assays .
b) Other Vinca Alkaloids
Vincristine Sulfate
- Structural Difference : Substitution of a methyl group with a formyl group at the vindoline moiety.
- Molecular Weight : 923.04 g/mol .
- Clinical Use : Treats acute lymphoblastic leukemia and lymphoma.
Vindesine Sulfate Structural Difference: Replacement of the acetyl group with an amide at the catharanthine moiety. Molecular Weight: 859.97 g/mol . Clinical Use: Investigational drug for metastatic melanoma and lung cancer.
Vinorelbine Tartrate Structural Difference: Semi-synthetic modification with an eight-membered catharanthine ring. Molecular Weight: 1079.3 g/mol . Clinical Use: First-line treatment for non-small cell lung cancer.
c) Deuterated Derivatives
- Deacetylvinblastine Hydrazide Sulfate-d3 : A deuterated analog with a hydrazide modification, used for metabolic pathway studies .
Pharmacological and Mechanistic Profiles
All vinca alkaloids inhibit microtubule polymerization by binding to tubulin, arresting cell division at metaphase. However, their therapeutic indices and potencies differ:
- Vinblastine Sulfate : Primarily used for Hodgkin’s lymphoma and testicular cancer. Dose-limiting toxicity is myelosuppression .
- Vincristine Sulfate : Higher neurotoxicity risk but lower myelosuppression .
- Vinglycinate Sulfate : A derivative requiring ~10× higher doses than Vinblastine Sulfate for efficacy, suggesting reduced potency .
- This compound: Non-therapeutic; used exclusively as an analytical standard due to isotopic labeling .
Biological Activity
Vinblastine-d3 sulfate is a deuterated form of vinblastine, a well-known vinca alkaloid that plays a significant role in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, therapeutic applications, and recent research findings.
This compound exerts its biological effects primarily through the inhibition of microtubule formation during mitosis. It binds to tubulin, disrupting the assembly of microtubules necessary for proper chromosome segregation during cell division. This action leads to metaphase arrest and ultimately triggers apoptosis in rapidly dividing cells, such as cancer cells. The binding affinity of this compound to tubulin is critical for its efficacy, with studies indicating a Ki value that demonstrates its potency in disrupting microtubule dynamics .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals several key characteristics:
- Absorption : Vinblastine is poorly absorbed when administered orally; thus, intravenous administration is preferred.
- Distribution : The drug exhibits a large volume of distribution and is rapidly cleared from the bloodstream. However, it poorly crosses the blood-brain barrier .
- Metabolism : Primarily metabolized in the liver by cytochrome P450 enzymes, this compound is converted into more active metabolites, enhancing its therapeutic potential .
- Elimination : The drug is excreted mainly through bile and urine, with a notable half-life that allows for sustained action against tumors .
Therapeutic Applications
This compound is utilized in various cancer treatments due to its cytotoxic properties. It is particularly effective against:
- Hodgkin's Lymphoma
- Non-Hodgkin's Lymphoma
- Breast Cancer
- Testicular Cancer
- Choriocarcinoma
Clinical studies have shown that vinblastine's effectiveness can be enhanced when used in combination with other chemotherapeutic agents, such as doxorubicin and bleomycin .
Research Findings and Case Studies
Recent research has focused on optimizing the delivery systems for this compound to improve its targeting and reduce side effects. A study explored the use of folate-conjugated nanoparticles (FA-BSANPs) as a drug carrier system for vinblastine sulfate. The results showed:
| Parameter | Value |
|---|---|
| Mean Particle Size | 156.6 nm |
| Drug Entrapment Efficiency | 84.83% |
| Drug Loading Efficiency | 42.37% |
| Folate Conjugation | 383.996 μM/g BSANPs |
These findings suggest that targeted delivery systems could significantly enhance the therapeutic index of this compound by concentrating the drug at tumor sites while minimizing systemic toxicity .
Q & A
Q. What safety precautions are essential when handling Vinblastine-d3 Sulfate in laboratory settings?
Researchers must adhere to GHS05 corrosive and acute toxicity protocols (H318, H302). Use tightly sealed goggles and gloves selected based on manufacturer-specified penetration times (nitrile or neoprene recommended). Work in a fume hood, decontaminate surfaces with ethanol, and store waste in chemically resistant containers. Medical observation for 48 hours post-exposure is advised due to delayed toxicity symptoms.
Q. How can researchers validate the purity of this compound for chromatographic applications?
Follow USP monographs by comparing against USP Vinblastine Sulfate Reference Standards (RS). Employ HPLC with UV detection (268 nm) and confirm isotopic integrity via LC-MS. Conduct spike-and-recovery experiments (85–115% recovery range) and assess impurity profiles (e.g., vincristine sulfate content ≤0.5%). Regular calibration with NIST-traceable standards is critical.
Q. What are the optimal storage conditions for this compound to ensure stability?
Store at -20°C in airtight, light-resistant containers under argon. Avoid freeze-thaw cycles by aliquoting. Perform stability assessments every 6 months using TLC (Rf = 0.45 in chloroform:methanol:ammonia 80:20:1) or HPLC. Degradation above 25°C necessitates temperature-controlled transport.
Advanced Research Questions
Q. What methodological considerations are critical when using this compound as an internal standard in LC-MS/MS pharmacokinetic studies?
Optimize deuterium substitution at non-metabolized positions (e.g., C-15) to avoid isotopic interference. Assess matrix effects via post-column infusion and validate with standard addition methods. Conduct stability tests under physiological pH (6–8) and temperature (37°C). Cross-validate with non-deuterated analogs to confirm linearity (R² ≥0.99) across 1–100 ng/mL ranges.
Q. How should researchers address discrepancies in this compound quantification between analytical batches?
Implement a root-cause analysis:
- Verify reference standard stability via accelerated aging (40°C/75% RH for 30 days).
- Check for instrument drift using NIST-traceable calibration curves.
- Evaluate matrix suppression/enhancement with post-extraction spiked samples.
- Confirm deuterium enrichment (≥98%) via ¹H-NMR (δ 1.2–1.4 ppm for methyl-d3 groups). Orthogonal validation with CE-MS reduces variability.
Q. In dose-response studies, how can researchers account for this compound’s delayed toxicity profile?
Extend observation periods to ≥72 hours post-administration. Use Kaplan-Meier survival analysis to model toxicity endpoints (e.g., myelosuppression). Incorporate hematological monitoring (CBC every 12 hours) and recovery-phase assessments (14–21 days post-treatment). Preclinical models should include staggered dosing cohorts to identify reversibility thresholds.
Q. How can isotopic interference be minimized when co-analyzing this compound with non-deuterated analogs in complex matrices?
Employ high-resolution mass spectrometry (HRMS) with a mass window ≤5 ppm. Use chromatographic separation (C18 column, 0.1% formic acid gradient) to resolve isotopic clusters. Validate with blank matrix samples to confirm absence of cross-talk. Adjust deuterium labeling to avoid metabolic hotspots (e.g., avoid liver cytochrome P450 oxidation sites).
Methodological Design Considerations
Q. What protocols ensure reproducibility in synthesizing this compound derivatives for structure-activity studies?
- Use deuterated reagents (e.g., D2O, CD3I) in anhydrous conditions.
- Monitor reaction progress via LC-HRMS (e.g., m/z 913.5→916.5 for +3 Da shift).
- Purify via semi-preparative HPLC (acetonitrile:ammonium acetate buffer, 70:30).
- Characterize derivatives using ²H-NMR and X-ray crystallography.
Q. How should researchers design experiments to resolve contradictions in this compound’s tissue distribution data?
- Use radiolabeled analogs (³H or ¹⁴C) for autoradiography in preclinical models.
- Compare LC-MS/MS results with PET imaging using ¹⁸F-labeled derivatives.
- Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile interspecies differences.
- Validate tissue homogenization protocols to prevent analyte degradation.
Q. What statistical approaches are recommended for analyzing synergistic effects between this compound and combination therapies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
